

RS102895: A Technical Guide to its Binding Affinity and Specificity for CCR2

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Compound of Interest

Compound Name: RS102895

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Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth overview of the binding affinity and specificity of **RS102895** for CCR2, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of RS102895 Binding

The binding affinity and functional antagonism of **RS102895** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of **RS102895** for Human CCR2b

Assay Type	Cell Line	Radioligand/Ligand	IC50 (nM)	Reference
Radioligand Binding	CRL-1657 (Chinese Hamster Lung) expressing human CCR2b	MCP-1	360	[1]
Calcium Influx	CRL-1657 (Chinese Hamster Lung) expressing human CCR2b	MCP-1	31	[1]
Calcium Influx	CRL-1657 (Chinese Hamster Lung) expressing human CCR2b	MCP-3	130	[1]

Table 2: Functional Antagonism of **RS102895**

Assay Type	Cell Line	Chemoattractant	IC50 (μM)	Reference
Chemotaxis	THP-1-5X	MCP-1	1.7	[1]
Chemotaxis	Thioglycollate-elicited mouse peritoneal monocyte/macrophages	CCL2	Significant inhibition at ≥0.02 μM (20 ng/mL)	[2]

Table 3: Selectivity Profile of **RS102895**

Target Receptor	Assay Type	Cell Line	Ligand	IC50	Reference
CCR1	Radioligand Binding	CRL-1657	MIP-1 α	17.8 μ M	[1]
CCR1	Chemotaxis	THP-1-5X	RANTES	37 μ M	[1]
α 1a adrenergic receptor	Cell-free	-	-	130 nM	[3][4]
α 1d adrenergic receptor	Cell-free	-	-	320 nM	[3][4]
5-HT1a receptor	Rat brain cortex	-	-	470 nM	[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize **RS102895**.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of **RS102895** for the CCR2b receptor.

Materials:

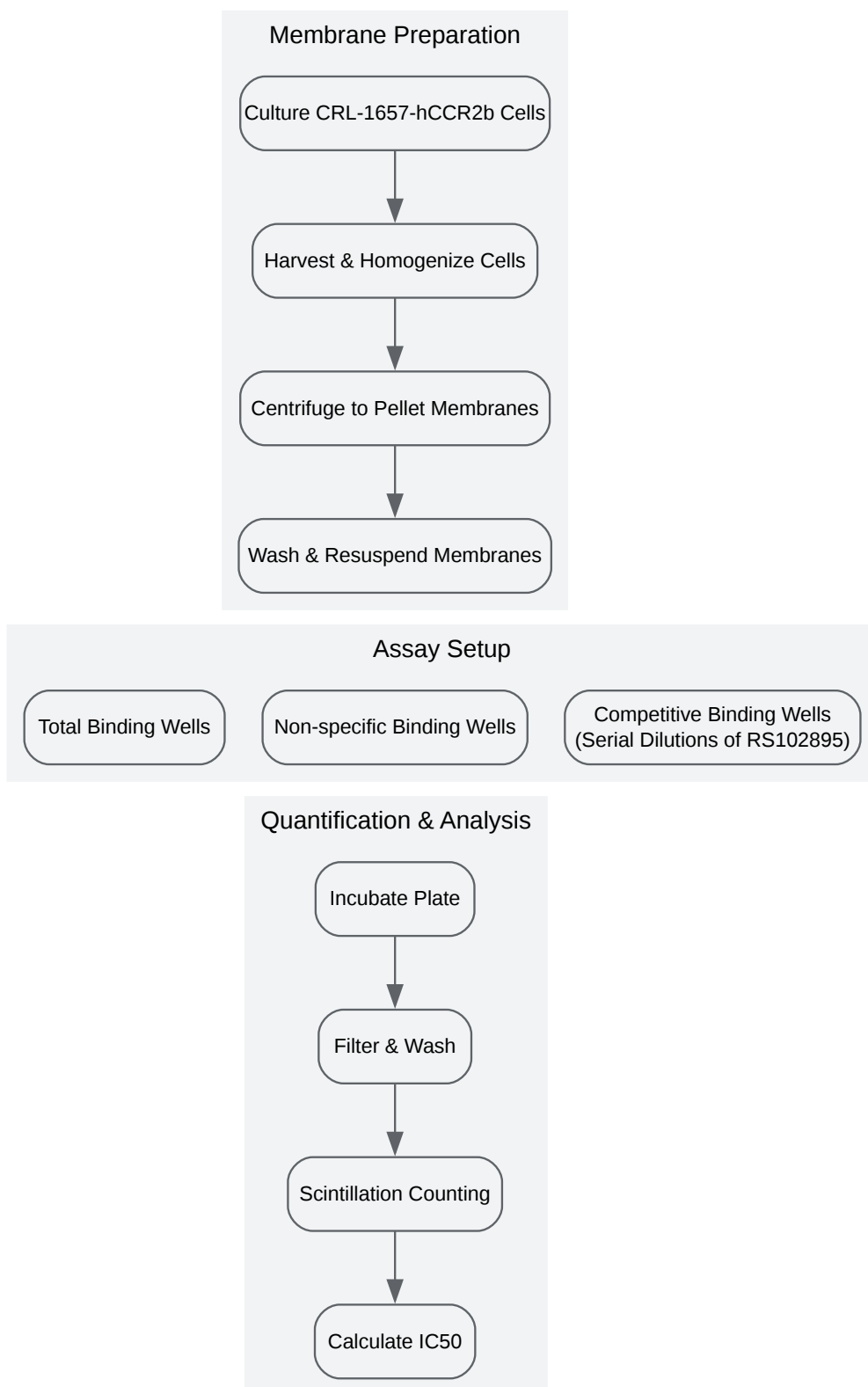
- Cells: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor.[1]
- Radioligand:125I-labeled MCP-1.
- Test Compound: **RS102895**.

- Competitor (for non-specific binding): Unlabeled MCP-1.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (BSA).
- Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4), 500 mM NaCl.
- Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
- Scintillation Counter.

Procedure:

- Membrane Preparation:
 - Culture CRL-1657-hCCR2b cells to confluency.
 - Harvest cells and homogenize in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
- Assay Setup (in a 96-well plate, in triplicate):
 - Total Binding: Add cell membrane preparation, 125I-MCP-1, and assay buffer.
 - Non-specific Binding: Add cell membrane preparation, 125I-MCP-1, and a high concentration of unlabeled MCP-1 (e.g., 1 μM).
 - Competitive Binding: Add cell membrane preparation, 125I-MCP-1, and serial dilutions of **RS102895**.
- Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Dry the filters and measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **RS102895** concentration.
 - Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).



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Radioligand Binding Assay Workflow

In Vitro Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Objective: To determine the functional antagonist activity of **RS102895** on CCL2-induced monocyte migration.

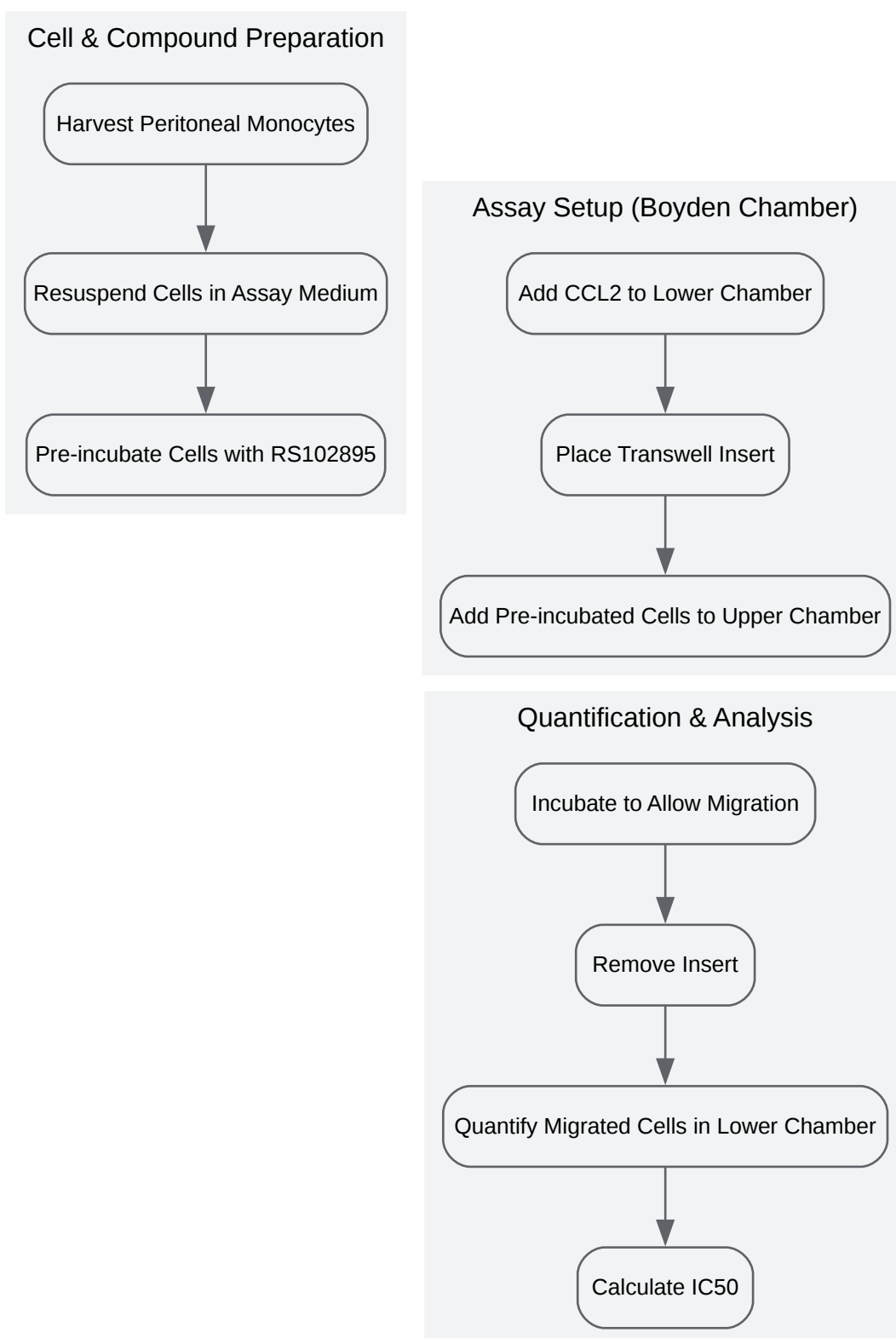
Materials:

- Cells: Thioglycollate-elicited mouse peritoneal monocytes/macrophages.[2]
- Chemoattractant: Recombinant mouse CCL2.[2]
- Test Compound: **RS102895**.
- Assay Medium: RPMI 1640 with 0.5% BSA.
- Boyden Chamber: Transwell inserts with a 5 µm pore size for a 24-well plate.[2]
- Cell Viability/Quantification Reagent: (e.g., Calcein-AM or CyQuant).
- Fluorescence Plate Reader.

Procedure:

- Cell Preparation:
 - Elicit peritoneal monocytes/macrophages by intraperitoneal injection of thioglycollate into mice.
 - Harvest peritoneal lavage fluid 3 days later.
 - Wash the cells and resuspend them in assay medium at a concentration of 1×10^6 cells/mL.
- Compound Pre-incubation: Incubate the cell suspension with various concentrations of **RS102895** (or vehicle control) for 30-60 minutes at 37°C.[2]

- Assay Setup:
 - Add assay medium containing CCL2 (e.g., 30 ng/mL) to the lower wells of the 24-well plate.[\[2\]](#)
 - For the negative control, add assay medium without CCL2.
 - Place the Transwell inserts into the wells.
 - Add the pre-incubated cell suspension to the top of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.[\[2\]](#)
- Quantification of Migrated Cells:
 - Carefully remove the inserts.
 - Aspirate the medium from the lower chamber.
 - Add a cell quantification reagent (e.g., Calcein-AM) to the lower wells and incubate according to the manufacturer's instructions.
 - Read the fluorescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of migration inhibition for each concentration of **RS102895** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **RS102895** concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.



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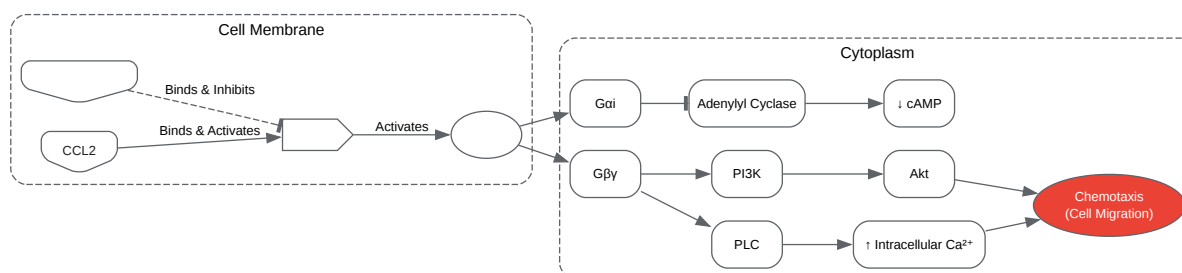
In Vitro Chemotaxis Assay Workflow

CCR2 Signaling Pathway and Mechanism of RS102895 Action

CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the G α i subunit.[5] The binding of CCL2 to CCR2 initiates a signaling cascade that is central to monocyte and macrophage chemotaxis. **RS102895** acts as a competitive antagonist, binding to the CCR2 receptor and preventing its activation by endogenous ligands like CCL2.

Upon CCL2 binding, the G α i subunit dissociates from the G $\beta\gamma$ dimer. G α i inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunit activates downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP $_3$) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt and downstream targets, promoting cell survival and migration. These signaling events culminate in the cytoskeletal rearrangements necessary for directed cell movement.[6][7]

By blocking the initial ligand-binding event, **RS102895** effectively inhibits these downstream signaling pathways, thereby preventing monocyte and macrophage recruitment to sites of inflammation.[6][7]



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CCR2 Signaling and **RS102895** Inhibition

Conclusion

RS102895 is a well-characterized CCR2 antagonist with demonstrated potency and selectivity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies. The visualization of the CCR2 signaling pathway clarifies the mechanism by which **RS102895** exerts its inhibitory effects on monocyte and macrophage migration. This information is critical for the design of future studies and the development of novel anti-inflammatory therapeutics.

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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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